3-(2-Methylbutyl)oxolan-2-one

Description

Historical Context of Research on Oxolan-2-one Derivatives

Research into oxolan-2-one, also known as γ-butyrolactone, and its derivatives has a rich history rooted in the study of natural products and synthetic chemistry. wikipedia.org The core structure, a five-membered ring containing an ester group, is a common motif in a variety of biologically active compounds and natural flavor components. wikipedia.org

A significant area of historical research has been on "whiskey lactone" (β-methyl-γ-octalactone), a key flavor component in many aged alcoholic beverages. researchgate.netacs.org This compound, an isomer of which is found in oak wood, has been the subject of extensive studies to understand its contribution to the aroma and taste of whiskey, wine, and brandy. acs.org Research has focused on the stereoselective synthesis of its various isomers and its formation during the aging process in oak barrels. nih.gov The investigation into whiskey lactone and other similar γ-lactones has provided a foundational understanding of the chemical and sensory properties of this class of compounds. researchgate.net

Evolution of Research Perspectives on 3-(2-Methylbutyl)oxolan-2-one

Direct and extensive research specifically targeting this compound is limited in the publicly available scientific literature. Its investigation appears to have evolved as a part of broader research endeavors rather than as a primary focus. Early interest in similar structures was often driven by the food and fragrance industries in search of novel flavor and aroma compounds.

More recently, research perspectives have broadened to include the synthesis of various substituted oxolan-2-one derivatives for potential applications in medicinal chemistry and materials science. For instance, studies have explored the synthesis of N-substituted derivatives of N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide for their potential antibacterial activity. researchgate.net While not directly studying this compound, this type of research indicates a shift towards exploring the functional applications of the oxolan-2-one scaffold. The synthesis of related thiophene (B33073) derivatives, such as 3-[(S)-2-methylbutyl]thiophene, for the development of chiral polythiophenes also highlights the exploration of the 2-methylbutyl substituent in heterocyclic chemistry. researchgate.net

Current Research Landscape and Emerging Areas for this compound

The current research landscape for this compound remains relatively sparse. The compound is listed in several chemical databases, and its synthesis has been noted in the context of creating libraries of organic molecules. However, dedicated studies on its biological activity, physical properties, or specific applications are not prominent.

Emerging research in related areas may pave the way for future investigations into this compound. The development of new synthetic methodologies for creating substituted lactones is an active area of research. For example, enantioselective synthesis methods for related compounds like trans-whisky lactone have been developed. oup.com Furthermore, the conversion of whiskey lactones into thio-, thiono-, and dithio-derivatives has been explored to create new flavor compounds. acs.org These advancements in synthetic chemistry could be applied to the synthesis of specific isomers of this compound for further study.

Additionally, the broader interest in the biological activities of lactone-containing compounds continues to grow. For example, other complex oxolan-2-one derivatives have been investigated for their potential as GPR183 inverse agonists. biorxiv.org While this is a structurally distinct molecule, it underscores the potential for discovering novel biological activities within the broader class of oxolan-2-one derivatives. Future research may involve the synthesis and screening of this compound and similar compounds for various biological targets.

Compound Data

| Property | Value | Source |

| Molecular Formula | C9H16O2 | Inferred |

| IUPAC Name | This compound | N/A |

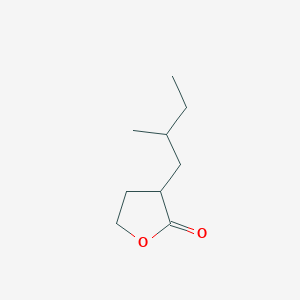

Structure

2D Structure

3D Structure

Properties

CAS No. |

112936-65-9 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3-(2-methylbutyl)oxolan-2-one |

InChI |

InChI=1S/C9H16O2/c1-3-7(2)6-8-4-5-11-9(8)10/h7-8H,3-6H2,1-2H3 |

InChI Key |

DJRLACYUIUBYGC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC1CCOC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 2 Methylbutyl Oxolan 2 One

Enantioselective Synthesis of 3-(2-Methylbutyl)oxolan-2-one Enantiomers

The creation of enantiomerically pure forms of whisky lactone is crucial as the different isomers possess unique aromatic profiles. nih.govnih.gov Enantioselective synthesis aims to produce a single, desired enantiomer from achiral or racemic precursors, often employing chiral catalysts or auxiliaries. libretexts.org

Other strategies applicable to lactone synthesis include asymmetric Michael reactions and regiocontrolled alkylations of furan (B31954) derivatives. mdpi.com The development of bifunctional catalysts, which possess multiple catalytic sites, has also become a powerful tool in asymmetric transformations, enabling complex reactions with high enantioselectivity. frontiersin.org For example, chiral Brønsted acid catalysts are prominent in various asymmetric reactions and could be applied to intermediates in a whisky lactone synthesis. frontiersin.org

Chiral auxiliaries are stereogenic compounds temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org A widely used class of chiral auxiliaries is the oxazolidinones, often employed in stereoselective aldol (B89426) reactions which can establish two adjacent stereocenters. wikipedia.orgorgsyn.org The N-acyloxazolidinone, derived from an amino acid, can be enolized and reacted with an aldehyde to produce aldol adducts with high diastereoselectivity. orgsyn.org This strategy is a cornerstone of asymmetric synthesis for building chiral structures that could serve as precursors to target molecules like whisky lactone. researchgate.nettcichemicals.com

Another approach involves using camphor-derived chiral auxiliaries for diastereoselective alkylation and Diels-Alder reactions. researchgate.net By selecting the appropriate solvent, it is possible to selectively obtain different diastereomers from the same chiral auxiliary. researchgate.net While direct applications of these specific auxiliaries to a published synthesis of this compound are not detailed in the provided sources, these established methodologies represent viable strategies for the asymmetric synthesis of its precursors.

Biocatalysis has emerged as a highly effective and environmentally friendly method for producing enantiomerically pure whisky lactone isomers. mdpi.commdpi.com These methods typically use whole microbial cells or isolated enzymes to catalyze stereoselective reactions. nih.gov

One prominent strategy is the bio-oxidation of racemic anti- and syn-3-methyloctane-1,4-diols. frontiersin.org Various bacterial strains, particularly from the genus Rhodococcus, have demonstrated high efficiency and stereoselectivity in this transformation. nih.govfrontiersin.org For example, Rhodococcus erythropolis strains can oxidize the diol precursors to yield enantiomerically pure isomers of trans-(+)-(4S,5R), trans-(−)-(4R,5S), and cis-(+)-(4R,5R) whisky lactones. nih.gov The specific isomer produced can depend on the substrate's stereochemistry (anti vs. syn diol) and the microbial strain used. mdpi.com For instance, the oxidation of anti-3-methyl-octane-1,4-diol using G. rubripertincta PCM2144 yielded the trans-(+)-(4S,5R) isomer with a 78% enantiomeric excess (ee), while R. erythropolis PCM2150 produced the cis-(−)-(4S,5S) isomer with an ee greater than 99%. mdpi.com

Another biocatalytic route involves the lactonization of γ-oxoacids. nih.govnih.gov The microbial reduction of 3-methyl-4-oxooctanoic acid has been shown to produce the naturally occurring trans-(+)-(4S,5R) isomer with 99% ee when catalyzed by microorganisms such as Didimospheria igniaria KCH6651 and Saccharomyces cerevisiae AM464. nih.gov In contrast, using isolated alcohol dehydrogenases for the oxidation of diols tends to preferentially form the non-naturally occurring isomers. nih.gov

The table below summarizes the results of microbial oxidation of anti-3-methyl-octane-1,4-diol by various bacterial strains.

| Microorganism | Conversion (%) | Product(s) | Isomer Ratio (trans/cis) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| G. rubripertincta PCM2144 | 100 | trans-(+)-(4S,5R) | 100 / 0 | 78 |

| R. erythropolis PCM2150 | 90 | cis-(-)-(4S,5S) | 0 / 100 | >99 |

| R. coprophilus PCM2174 | 100 | trans-(+)-(4S,5R) & cis-(-)-(4S,5S) | 78 / 22 | trans: 50, cis: 98 |

| Dietzia sp. DSM44016 | 100 | trans-(+)-(4S,5R) & cis-(-)-(4S,5S) | 85 / 15 | trans: 74, cis: 85 |

Total Synthesis Approaches for this compound

Total synthesis involves the complete chemical construction of a molecule from simple, commercially available precursors. Several strategies have been developed for the total synthesis of whisky lactone isomers.

A chemo-enzymatic approach provides a multi-step method for accessing individual enantiomers. frontiersin.org This process begins with the chromatographic separation of a commercial mixture of cis and trans whisky lactones. frontiersin.orgnih.gov Each diastereomer is then chemically reduced, for example with lithium aluminium hydride (LiAlH₄), to the corresponding anti- or syn-3-methyl-octane-1,4-diol. frontiersin.orgnih.gov The final step involves the microbial oxidation of these racemic diols to yield specific, enantiomerically pure whisky lactone isomers, as detailed in the biocatalysis section. frontiersin.org

Other chemical methods have been reported, such as the synthesis of (-)-cis-whisky lactone via a reductive lactonization of keto acids catalyzed by tris(pentafluorophenyl)borane, B(C₆F₅)₃, using a silane (B1218182) reducing agent. organic-chemistry.org Additionally, methods like the iodolactonization of propargyl alcohol have been used to synthesize both (-) and (+)-trans whisky lactones. mdpi.com

Derivatization and Chemical Modification of this compound

The chemical modification of the this compound structure allows for the synthesis of related compounds or precursors for further synthetic steps.

A key functional group transformation is the reduction of the lactone's ester group. As part of a chemo-enzymatic synthesis strategy, both cis- and trans-whisky lactones can be reduced to their corresponding diols, syn- and anti-3-methyl-octane-1,4-diol, respectively. frontiersin.orgnih.gov This transformation is typically achieved using a strong reducing agent like lithium aluminium hydride (LiAlH₄), which effectively converts the cyclic ester into two alcohol functional groups. nih.gov This reaction essentially reverses the final lactonization step of many synthetic routes and provides the key substrates for stereoselective biocatalytic oxidation. frontiersin.org

Stereochemical Control in Derivatization Reactions

Achieving high stereoselectivity in the synthesis of this compound and its derivatives is a primary focus of synthetic efforts. The configuration of the two stereocenters dictates whether the resulting lactone is a cis or trans isomer, with each diastereomer existing as a pair of enantiomers. Control over these configurations is often established during the key bond-forming or cyclization steps.

Diastereoselective reduction of γ-keto amide precursors represents a powerful strategy for accessing γ-butyrolactones with defined stereochemistry. Research has shown that the reduction of β-substituted and α,β-disubstituted γ-keto amides can proceed with high diastereoselectivity. clockss.org For instance, the reduction of specific γ-keto amides using reagents like diisobutylaluminum hydride (DIBAH) or L-selectride can yield γ-hydroxy amides, which are immediate precursors to γ-butyrolactones. The choice of reducing agent and reaction conditions can preferentially form one diastereomer over another. Subsequent cyclization of these diastereomerically pure γ-hydroxy amides allows for the synthesis of γ-butyrolactones with multiple contiguous chiral centers. clockss.org

One of the most effective methods for controlling stereochemistry involves chemo-enzymatic approaches. These methods combine traditional chemical synthesis with highly selective enzymatic transformations. A common strategy begins with a diastereoisomeric mixture of whiskey lactones, which is first separated by column chromatography into cis and trans isomers. nih.govmdpi.com These separated diastereomers are then chemically reduced, for example with lithium aluminum hydride (LiAlH₄), to the corresponding racemic syn- and anti-3-methyloctane-1,4-diols. nih.govfrontiersin.org The crucial step for stereochemical control is the subsequent microbial oxidation of these racemic diols. Specific bacterial strains, particularly from the genus Rhodococcus, have demonstrated high alcohol dehydrogenase (ADH) activity, enabling the stereoselective oxidation of the diols to yield individual, enantiomerically pure isomers of whiskey lactone. frontiersin.orgnih.gov

For example, Rhodococcus erythropolis strains have been used to effectively oxidize anti- and syn-3-methyl-octane-1,4-diols to produce enantiomerically pure trans-(+)-(4S,5R), trans-(−)-(4R,5S), and cis-(+)-(4R,5R) whiskey lactones. frontiersin.orgnih.gov This bio-oxidation serves as a kinetic resolution, where the enzyme selectively converts one enantiomer of the diol, leaving the other unreacted or converting it to a different product, thus allowing for the separation of stereoisomers with high enantiomeric excess.

| Precursor Diol | Biocatalyst | Product Isomer | Enantiomeric Excess (ee) |

| anti-3-methyloctane-1,4-diol | R. ruber PCM2166 | trans-(+)-(4S,5R) | >99% |

| syn-3-methyloctane-1,4-diol | G. bronchialis PCM2167 | cis-(+)-(4R,5R) | 93% |

| syn-3-methyloctane-1,4-diol | R. erythropolis DSM44534 | cis-(−)-(4S,5S) | Enantiomerically enriched |

This table presents selected data on the stereoselective microbial oxidation of diols to whiskey lactone isomers. mdpi.comnih.gov

Novel Reagents and Methodologies in this compound Synthesis

The demand for stereochemically pure whiskey lactone has driven the development of novel synthetic methods that offer improved efficiency and selectivity.

Chemo-enzymatic and Microbial Synthesis: A prominent novel methodology is the three-step chemo-enzymatic process described previously, which combines chromatographic separation, chemical reduction, and microbial oxidation. nih.govfrontiersin.org This approach provides access to individual stereoisomers that are difficult to obtain through purely chemical synthesis. Another innovative approach is the use of solid-state fermentation (SSF). This technique employs filamentous fungi, such as Fusarium oxysporum, grown on a solid substrate like oilseed cake. nih.gov The fungi perform an enantioselective hydrolysis of a racemic mixture of whiskey lactones, effectively resolving the isomers. This method has been optimized to produce the (+)-(4S,5R)-trans-isomer and the (+)-(4R,5R)-cis-isomer with high enantiomeric excess (ee > 99% and ee = 98%, respectively). nih.gov These microbial methods are advantageous as they operate under mild conditions and often avoid the use of hazardous reagents and solvents. nih.gov

Modern Chemical Synthesis: In the realm of traditional organic synthesis, several new strategies have emerged. One such method involves the asymmetric ring expansion of oxetanes to produce optically active 3-substituted tetrahydrofuran-2-carboxylates, which can then be converted into trans-whiskey lactone. oup.com Another sophisticated approach utilizes a sequence of a frontiersin.orgfrontiersin.org-allyl cyanate (B1221674) rearrangement, followed by allylboration, nucleophilic addition, and finally cyclization to construct the trans-4,5-disubstituted γ-butyrolactone core. rsc.org

Copper-catalyzed enantioselective allylic alkylation has also been reported as a powerful tool for synthesizing γ-butyrolactones. This method uses a γ-butyrolactone-derived silyl (B83357) ketene (B1206846) acetal (B89532) as a nucleophile, which attacks an allylic chloride in the presence of a copper catalyst and a novel mono-picolinamide ligand. caltech.edu This reaction is significant because it constructs the chiral center at the 3-position with high yield and enantioselectivity, accommodating a wide range of electrophiles. caltech.edu

Furthermore, a patented industrial process describes the synthesis of whiskey lactone starting from n-valeraldehyde and a crotonate ester. The process involves an initial addition reaction to form a ketonic acid ester, followed by a catalytic hydrogenation step to yield the final lactone product. google.comvulcanchem.com This method is notable for not requiring an initiator or a co-catalyst for the initial step. google.com

| Method | Key Reagents/Steps | Target | Reference |

| Solid-State Fermentation | Fusarium oxysporum AM13 | (+)-(4S,5R) and (+)-(4R,5R) isomers | nih.gov |

| Asymmetric Ring Expansion | (±)-2-Alkynyloxetane | trans-Whiskey Lactone | oup.com |

| Sequential Rearrangement/Cyclization | Allyl cyanate, borane (B79455) reagents | (+)-trans-Whiskey Lactone | rsc.org |

| Cu-Catalyzed Allylic Alkylation | γ-Butyrolactone-derived silyl ketene acetal, Cu-catalyst | α-Allylated γ-Butyrolactones | caltech.edu |

| Patented Industrial Process | n-Valeraldehyde, Crotonate, Pd/C catalyst | Whiskey Lactone (mixture) | google.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly being applied to the synthesis of fine chemicals like whiskey lactone. jocpr.comrroij.com

Biocatalysis and microbial fermentation are inherently green processes. The use of whole-cell biocatalysts like Rhodococcus erythropolis or Fusarium oxysporum for the synthesis and resolution of whiskey lactone isomers operates in aqueous media under mild temperature and pressure conditions, significantly reducing the environmental footprint compared to classical chemical methods that may require harsh reagents, organic solvents, and heavy metal catalysts. frontiersin.orgnih.gov Solid-state fermentation further enhances the green credentials by utilizing agricultural byproducts like oilseed cake as the culture medium. nih.gov

The development of syntheses from renewable feedstocks is a cornerstone of green chemistry. One promising route for γ-butyrolactone (GBL) synthesis involves the catalytic hydrogenation of 2-furanone, which can be derived from biomass. rsc.orgnih.gov Research has shown that a palladium catalyst supported on humin-derived activated carbon (Pd/HAC) can efficiently hydrogenate 2-furanone to GBL in high yield under mild conditions (room temperature, 0.5 MPa H₂). rsc.org This catalyst is recyclable, adding to the sustainability of the process. While this produces the parent GBL, functionalization of biomass-derived intermediates could provide a renewable pathway to substituted lactones like whiskey lactone.

Another innovative green method involves the use of the CO₂ radical anion (CO₂•⁻), generated from an inexpensive and stable formate (B1220265) salt like cesium formate (HCO₂Cs), for the carboxylative cyclization of allylic alcohols. acs.org This reaction, which can be initiated by photoredox catalysis, allows for the direct synthesis of γ-butyrolactone structures from readily available starting materials, incorporating carbon dioxide as a C1 source and avoiding more toxic carboxylation reagents. acs.org These approaches align with green chemistry principles such as atom economy and the use of renewable feedstocks and safer chemicals. imist.maresearchgate.net

Biosynthesis and Biotransformation Pathways of 3 2 Methylbutyl Oxolan 2 One

Identification of Biological Precursors to 3-(2-Methylbutyl)oxolan-2-one

The formation of this compound proceeds through several key precursor molecules, which can be biotransformed by microorganisms or are naturally present in oak wood. The two primary classes of precursors are γ-oxoacids and 1,4-diols.

3-methyl-4-oxooctanoic acid: This γ-oxoacid is a significant precursor in microbial biotransformation pathways. Various microorganisms can stereoselectively reduce the keto group and subsequently lactonize the resulting γ-hydroxy acid to form different stereoisomers of whisky lactone.

erythro- and threo-3-methyloctane-1,4-diols: These diols serve as substrates for enzymatic oxidation to produce whisky lactone. The stereochemistry of the starting diol influences the resulting lactone isomer. These precursors are particularly relevant in chemo-enzymatic synthesis strategies where the diols are first chemically synthesized and then subjected to microbial or enzymatic oxidation.

In the context of plant-derived biosynthesis, particularly in oak wood (Quercus species), the immediate precursors are typically glycosides of 3-methyl-4-hydroxyoctanoic acid. These non-volatile precursors are extracted into the aging spirit, where they undergo hydrolysis to release the free hydroxy acid, which then lactonizes to form this compound. The two main identified glycosidic precursors are:

(3S,4S)-3-methyl-4-O-β-D-glucopyranosyloctanoic acid

(3S,4S)-3-methyl-4-O-(6'-O-galloyl)-β-D-glucopyranosyloctanoic acid

The fatty acid biosynthesis pathway in oak is the likely origin of the carbon backbone of these precursors.

Enzymatic Mechanisms in this compound Biosynthesis

The biosynthesis of this compound is predominantly an enzyme-catalyzed process. The key reactions involve oxidoreductases, specifically alcohol dehydrogenases, which facilitate the conversion of precursors into the final lactone structure.

The primary enzymes responsible for the formation of whisky lactone from its diol precursors are alcohol dehydrogenases (ADHs) . These enzymes belong to the class of oxidoreductases and catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the context of whisky lactone biosynthesis from 1,4-diols, ADHs facilitate the oxidation of the primary or secondary alcohol groups.

The general mechanism involves the transfer of a hydride ion from the alcohol substrate to a nicotinamide (B372718) cofactor, resulting in the formation of a carbonyl compound and the reduced form of the cofactor. For the synthesis of this compound from 3-methyloctane-1,4-diol, the process is a one-pot oxidation where the diol is first oxidized to an intermediate hydroxy aldehyde, which then undergoes intramolecular cyclization to a lactol. This lactol is subsequently oxidized by the same or a different ADH to the final lactone.

ADHs exhibit a high degree of stereoselectivity, meaning they can preferentially act on one stereoisomer of a chiral substrate or produce a specific stereoisomer of the product. This is crucial in the synthesis of the different isomers of whisky lactone, each possessing a unique aroma profile. For example, alcohol dehydrogenase from horse liver (HLADH) has been shown to enantioselectively oxidize racemic syn- and anti-3-methyloctane-1,4-diols.

The catalytic activity of alcohol dehydrogenases is dependent on the presence of nicotinamide cofactors. These molecules act as electron carriers, accepting or donating hydride ions during the redox reaction. The two primary cofactors involved in ADH-catalyzed reactions are:

Nicotinamide Adenine Dinucleotide (NAD+): This is the oxidized form of the cofactor, which accepts a hydride ion from the alcohol substrate to become NADH.

Nicotinamide Adenine Dinucleotide Phosphate (NADP+): Similar to NAD+, NADP+ is the oxidized form and is reduced to NADPH during the oxidation of the alcohol.

The choice of cofactor can depend on the specific ADH and the organism from which it is derived. For the enzymatic synthesis of whisky lactone, both NAD+ and NADP+ have been utilized. Due to the high cost of these cofactors, their stoichiometric use is not economically viable for large-scale production. Therefore, cofactor regeneration systems are essential. These systems continuously convert the reduced cofactor (NADH or NADPH) back to its oxidized form (NAD+ or NADP+), allowing for the use of catalytic amounts of the cofactor. Common regeneration systems involve the use of other enzymes, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), which oxidize a sacrificial substrate (e.g., formate or glucose) while reducing the nicotinamide cofactor.

Organismal Sources and Biosynthetic Diversity of this compound

The biosynthesis of this compound is observed in a diverse range of organisms, from microorganisms to higher plants. Each source offers unique pathways and potential for stereoselective synthesis.

A variety of microorganisms, including bacteria and fungi, are capable of producing whisky lactone through the biotransformation of suitable precursors. These microbial systems are of significant interest for the industrial production of specific stereoisomers of the lactone.

Bacterial Pathways: Several bacterial species have been identified for their ability to stereoselectively synthesize whisky lactone isomers. Bacteria from the genus Rhodococcus, such as Rhodococcus erythropolis, have been shown to be particularly effective in the oxidation of anti- and syn-3-methyl-octane-1,4-diols to the corresponding trans- and cis-whisky lactones. These biotransformations are catalyzed by the alcohol dehydrogenases present in these bacteria.

Fungal Pathways: Fungi are also prominent producers of whisky lactone. For instance, Beauveria bassiana and Didimospheria igniaria can catalyze the lactonization of 3-methyl-4-oxooctanoic acid to produce predominantly the naturally occurring isomers of whisky lactone. The table below summarizes some of the microorganisms involved in the biosynthesis of this compound.

| Microorganism | Precursor | Major Isomer(s) Produced |

|---|---|---|

| Rhodococcus erythropolis | anti- and syn-3-methyl-octane-1,4-diols | trans-(+)-(4S,5R), trans-(-)-(4R,5S), and cis-(+)-(4R,5R) |

| Beauveria bassiana | 3-methyl-4-oxooctanoic acid | Mixture of trans-(+)-(4S,5R) and cis-(-)-(4S,5S) |

| Didimospheria igniaria | 3-methyl-4-oxooctanoic acid | trans-(+)-(4S,5R) |

| Saccharomyces cerevisiae (Baker's Yeast) | 3-methyl-4-oxooctanoic acid | trans-(+)-(4S,5R) |

The primary plant source of this compound is oak wood, particularly from species such as Quercus robur (French oak) and Quercus alba (American oak). In these plants, the lactone does not exist in its free, volatile form but rather as non-volatile glycosidic precursors.

The biosynthetic pathway in oak likely begins with fatty acid metabolism to produce the C8 backbone of the molecule. This is followed by hydroxylation and methylation to form 3-methyl-4-hydroxyoctanoic acid. This hydroxy acid is then glycosylated, typically with glucose, to form a glucoside. This glucoside can be further modified, for example, by the addition of a galloyl group.

These glycosides are stable within the wood structure. During the aging of alcoholic beverages in oak barrels, the acidic and alcoholic environment facilitates the hydrolysis of the glycosidic bond. This releases the free 3-methyl-4-hydroxyoctanoic acid, which then undergoes spontaneous intramolecular cyclization (lactonization) to form the volatile and aromatic this compound. The rate of this release and formation is influenced by factors such as the pH of the beverage, alcohol content, and temperature.

The table below details the key compounds involved in the plant-derived route.

| Compound Name | Role in Biosynthesis |

|---|---|

| 3-methyl-4-hydroxyoctanoic acid | Immediate precursor to the lactone |

| (3S,4S)-3-methyl-4-O-β-D-glucopyranosyloctanoic acid | Glycosidic precursor in oak wood |

| (3S,4S)-3-methyl-4-O-(6'-O-galloyl)-β-D-glucopyranosyloctanoic acid | Galloylated glycosidic precursor in oak wood |

Insect Biosynthetic Systems

In insects, the biosynthesis of pheromones, including lactones, is typically derived from primary metabolic pathways, most notably fatty acid and amino acid metabolism. nih.gov The branched 2-methylbutyl side chain of this compound strongly suggests a biosynthetic origin from the amino acid L-isoleucine. Isoleucine is a known precursor for the formation of branched-chain fatty acids and other secondary metabolites in insects. nih.gov

A hypothetical biosynthetic pathway for this compound in an insect system can be proposed, involving a series of enzymatic reactions:

Initiation with Isoleucine Metabolism: The pathway likely initiates with the catabolism of L-isoleucine. The initial steps would involve the conversion of isoleucine to 2-methylbutanoyl-CoA. This intermediate is a common product in the degradation of isoleucine and serves as a primer for fatty acid synthesis. nih.gov

Chain Elongation: The 2-methylbutanoyl-CoA would then enter a fatty acid synthase (FAS) complex. Through the addition of a malonyl-CoA derived C2 unit, the chain is elongated to form a 3-hydroxy-4-methylhexanoyl-CoA intermediate.

Reduction and Lactonization: Subsequent enzymatic reactions, likely involving a reductase, would reduce the thioester to an aldehyde or alcohol. The final step would be the intramolecular cyclization (lactonization) of a 4-hydroxy-2-(2-methylbutyl)butanoic acid precursor to form the stable γ-lactone ring of this compound. The specific enzymes catalyzing this lactonization in insects are not well characterized but are presumed to exist.

The table below outlines the proposed key enzymatic steps in the biosynthesis of this compound in insects.

| Step | Reaction | Enzyme Class (Hypothesized) | Precursor | Product |

| 1 | Transamination & Oxidative Decarboxylation | Branched-chain aminotransferase & Branched-chain α-keto acid dehydrogenase | L-isoleucine | 2-Methylbutanoyl-CoA |

| 2 | Condensation | Fatty Acid Synthase (FAS) | 2-Methylbutanoyl-CoA + Malonyl-CoA | 3-Keto-4-methylhexanoyl-CoA |

| 3 | Reduction | β-Ketoacyl-ACP reductase | 3-Keto-4-methylhexanoyl-CoA | 3-Hydroxy-4-methylhexanoyl-CoA |

| 4 | Thioester Reduction | Acyl-CoA Reductase | 3-Hydroxy-4-methylhexanoyl-CoA | 3-Hydroxy-4-methylhexanal |

| 5 | Oxidation & Lactonization | Aldehyde Dehydrogenase & Lactonase (or spontaneous) | 3-Hydroxy-4-methylhexanal | This compound |

Biotransformation of this compound by Biological Systems

While specific studies on the biotransformation of this compound are scarce, general principles of microbial and enzymatic degradation of lactones can be applied. Biological systems, particularly microorganisms, possess a wide array of enzymes capable of modifying and degrading lactone structures.

One of the primary biotransformation pathways for lactones is enzymatic hydrolysis. Lactonases, a type of esterase, can catalyze the opening of the lactone ring to form the corresponding hydroxy acid, in this case, 4-hydroxy-2-(2-methylbutyl)butanoic acid. This reaction is often reversible.

Further biotransformation of the resulting hydroxy acid could proceed via β-oxidation, a common pathway for fatty acid degradation. This would involve the sequential removal of two-carbon units, leading to the complete metabolism of the molecule.

Additionally, cytochrome P450 monooxygenases found in various organisms could hydroxylate the alkyl side chain, introducing functional groups that could then be further modified, for example, through conjugation with sugars or sulfates to increase water solubility and facilitate excretion.

The following table summarizes potential biotransformation reactions for this compound.

| Reaction Type | Enzyme Class | Potential Product(s) |

| Ring Hydrolysis | Lactonase / Esterase | 4-hydroxy-2-(2-methylbutyl)butanoic acid |

| Side-chain Oxidation | Cytochrome P450 Monooxygenase | Hydroxylated derivatives of this compound |

| Complete Degradation | Enzymes of β-oxidation pathway | Smaller metabolic intermediates |

Genetic and Genomic Basis of this compound Biosynthesis

The genetic foundation for the biosynthesis of this compound in insects, though not directly elucidated, can be inferred from the genetics of related metabolic pathways. The production of this molecule would necessitate the coordinated expression of several genes encoding the requisite enzymes.

The key gene families likely involved in this biosynthetic pathway include:

Branched-chain amino acid transferase (BCAT) and Branched-chain α-keto acid dehydrogenase (BCKDH) genes: These genes are responsible for the initial steps of isoleucine catabolism, providing the 2-methylbutanoyl-CoA precursor.

Fatty Acid Synthase (FAS) genes: A multi-enzyme complex encoded by one or more genes that would be responsible for the elongation of the initial branched-chain primer.

Acyl-CoA Reductase genes: This gene family encodes enzymes that reduce the fatty acyl-CoA to the corresponding aldehyde or alcohol, a critical step in many pheromone biosynthetic pathways.

Dehydrogenase genes: Genes encoding alcohol and aldehyde dehydrogenases would be involved in the interconversion of the terminal functional group prior to lactonization.

The regulation of these genes is likely to be complex, potentially involving hormonal controls such as juvenile hormone or pheromone biosynthesis activating neuropeptide (PBAN), which are known to regulate pheromone production in many insect species. nih.gov The tissue-specific expression of these genes, particularly in the pheromone glands of an insect, would be a key determinant of this compound production.

The table below lists the potential genes and gene families involved in the proposed biosynthetic pathway.

| Gene/Gene Family (Hypothesized) | Encoded Enzyme/Protein | Role in Biosynthesis |

| BCAT | Branched-chain aminotransferase | Conversion of isoleucine |

| BCKDH | Branched-chain α-keto acid dehydrogenase complex | Formation of 2-methylbutanoyl-CoA |

| FAS | Fatty Acid Synthase complex | Chain elongation |

| ACR | Acyl-CoA Reductase | Reduction of the thioester |

| ADH/ALDH | Alcohol/Aldehyde Dehydrogenase | Modification of the terminal functional group |

Molecular Mechanisms and Interactions of 3 2 Methylbutyl Oxolan 2 One

Mechanistic Studies of 3-(2-Methylbutyl)oxolan-2-one Binding to Biomolecules

A thorough search of scientific databases and literature archives yielded no specific studies on the mechanistic binding of this compound to any biomolecules. Consequently, there is no available data to populate the following subsections.

Enzyme-Substrate Interactions

No research articles or experimental data were found that describe the interaction of this compound with any enzymes. Therefore, no information on its potential role as a substrate, inhibitor, or modulator of enzyme activity can be provided.

Receptor-Ligand Dynamics

There is no available information from receptor binding assays or molecular modeling studies that detail the dynamics of this compound interacting with any physiological receptors.

Protein-Compound Affinities

Specific data regarding the binding affinities of this compound to any proteins, such as serum albumin or specific target proteins, are not available in the current scientific literature. Studies on other γ-lactones suggest that the side chain can influence binding through steric and hydrophobic effects, but no such analysis has been published for this compound. nih.gov

Conformational Analysis and Dynamics of this compound in Solution

No studies were found that have investigated the conformational analysis or the molecular dynamics of this compound in solution. Such studies, often employing techniques like NMR spectroscopy and computational chemistry, are crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn governs its interactions with biological targets. For other lactones, the five-membered γ-lactone ring is a prevalent and stable structure. wikipedia.org

Molecular Recognition Principles for this compound

Due to the absence of binding studies, the specific molecular recognition principles governing the interaction of this compound with biomolecules have not been elucidated. General principles for γ-lactones indicate that the lactone ring itself is often a key binding motif. nih.gov However, the precise role of the 2-methylbutyl substituent in directing specific interactions remains uncharacterized for this compound.

Interactions of this compound with Environmental Matrices

There is a lack of specific data on the environmental fate and interactions of this compound. Research on other lactones, such as N-acyl homoserine lactones, indicates that sorption to soil particles can be a significant process, influencing their mobility and bioavailability. rsc.orgrsc.orgresearchgate.net The sorption characteristics are often correlated with the molecule's structure, solubility, and partition coefficient. rsc.org However, no such studies have been conducted specifically for this compound, and therefore, its behavior in environmental matrices remains unknown.

Adsorption and Desorption Mechanisms

Adsorption to soil particles is a critical process that dictates the concentration of this compound in the soil solution, thereby influencing its mobility and availability to organisms. mdpi.com The mechanisms governing this process are multifaceted and depend on the physicochemical properties of both the compound and the soil.

The sorption of organic molecules in soil is often described by kinetic models that elucidate the rate-limiting steps of the process. For similar compounds, such as N-acyl homoserine lactones (AHLs), studies have shown that a pseudo-second-order kinetic model can accurately describe the sorption process in different soil types. researchgate.net This suggests that the rate of adsorption may be controlled by chemical processes, such as the formation of bonds between the lactone and the soil surface. The initial rapid phase of adsorption is typically followed by a slower approach to equilibrium, which can be reached within hours to a day depending on the soil composition. researchgate.net

The equilibrium state of adsorption is often characterized using isotherm models like the Freundlich and Langmuir models. The applicability of the Freundlich model to the sorption of other lactones indicates a heterogeneous soil surface with a non-uniform distribution of adsorption energies. rsc.org Key parameters derived from these models provide insights into the adsorption capacity and affinity of the soil for the compound.

Factors influencing the adsorption of this compound likely include its molecular structure, solubility, and hydrophobicity, often represented by the n-octanol/water partition coefficient (log P). researchgate.net The presence of both a polar lactone ring and a nonpolar methylbutyl side chain suggests that both hydrophilic and hydrophobic interactions could play a role.

Desorption, the reverse process of adsorption, determines the potential for the release of this compound back into the soil solution. The extent of desorption is influenced by factors such as soil pH and the strength of the initial adsorption bonds. frontierspartnerships.org Incomplete desorption, often observed for organic compounds, can lead to the sequestration of the molecule in the soil, reducing its bioavailability over time.

Table 1: Adsorption Kinetic and Isotherm Parameters for Analogous Lactone Compounds in Different Soil Types This table presents hypothetical data based on findings for N-acyl homoserine lactones to illustrate the concepts of adsorption kinetics and isotherms.

| Soil Type | Kinetic Model | Rate Constant (k₂) (kg mg⁻¹ h⁻¹) | Isotherm Model | Freundlich Constant (K_f) ((mg kg⁻¹) (L mg⁻¹)¹/ⁿ) | Freundlich Exponent (1/n) |

|---|---|---|---|---|---|

| Oxisol | Pseudo-second-order | 0.085 | Freundlich | 12.5 | 0.85 |

| Alfisol | Pseudo-second-order | 0.120 | Freundlich | 18.2 | 0.92 |

Interactions with Soil Organic Matter and Minerals

The solid phase of soil is a heterogeneous mixture of organic matter and various minerals, both of which provide surfaces for the adsorption of this compound. mdpi.com

Interactions with Soil Organic Matter (SOM):

Soil organic matter, a complex mixture of humic substances, polysaccharides, and other organic molecules, is a primary sorbent for many organic compounds. mdpi.commdpi.com The high surface area and diverse functional groups (such as carboxyl, hydroxyl, and phenolic groups) of SOM facilitate a range of interactions. cabidigitallibrary.org

For a molecule like this compound, hydrophobic partitioning is expected to be a significant mechanism of interaction with the nonpolar domains of SOM. researchgate.net The nonpolar 2-methylbutyl side chain can embed itself within the hydrophobic regions of humic substances, effectively removing the molecule from the aqueous phase. Additionally, hydrogen bonding can occur between the carbonyl group of the lactone ring and the hydroxyl or carboxyl groups present in SOM. rsc.org

Interactions with Soil Minerals:

Soil minerals, including clay minerals (e.g., montmorillonite, kaolinite) and metal oxides (e.g., goethite, hematite), also contribute to the adsorption of organic compounds. researchgate.net The nature of these interactions is dependent on the mineral type, surface charge, and the presence of exchangeable cations.

The surface of clay minerals is typically negatively charged, allowing for cation exchange and the adsorption of polar molecules. mdpi.com While this compound is a neutral molecule, it can interact with mineral surfaces through weaker forces such as van der Waals forces and dipole-dipole interactions. researchgate.net Hydrogen bonding may also occur between the lactone's carbonyl oxygen and hydroxyl groups on the mineral surfaces or with water molecules coordinated to exchangeable cations. rsc.org The adsorption on mineral surfaces can be described as inner-sphere or outer-sphere complexation, with the latter involving water bridging between the molecule and the surface. researchgate.net

The presence of both organic matter and minerals in soil can lead to synergistic or competitive adsorption effects. In some cases, organic matter can coat mineral surfaces, modifying their adsorption characteristics. nih.gov

Table 2: Potential Interaction Mechanisms of this compound with Soil Components

| Soil Component | Primary Interaction Mechanisms | Functional Groups Involved |

|---|---|---|

| Soil Organic Matter (Humic Substances) | Hydrophobic Partitioning, Hydrogen Bonding | 2-Methylbutyl side chain, Carbonyl group of lactone ring |

| Clay Minerals (e.g., Montmorillonite) | Van der Waals Forces, Dipole-Dipole Interactions, Hydrogen Bonding (via water bridges) | Entire molecule, Carbonyl group of lactone ring |

| Metal Oxides (e.g., Goethite) | Hydrogen Bonding, Lewis Acid-Base Interactions | Carbonyl group of lactone ring |

Advanced Analytical Techniques for Research on 3 2 Methylbutyl Oxolan 2 One

High-Resolution Mass Spectrometry for Metabolomic Profiling of 3-(2-Methylbutyl)oxolan-2-one

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in metabolomics for the untargeted and targeted analysis of volatile and semi-volatile compounds in complex samples, such as aged spirits. nih.gov In the context of whiskey analysis, HRMS techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Quadrupole Time-of-Flight (QTOF) mass spectrometry are employed to obtain highly accurate mass measurements. nih.govmdpi.com This precision allows for the determination of elemental compositions and the confident identification of compounds like this compound, often referred to as whiskey lactone, even at trace concentrations. mdpi.com

Metabolomic profiling of beverages aged in wooden casks often reveals a complex mixture of congeners, including lactones, phenols, acids, and esters, that migrate from the wood into the liquid. nih.govmdpi.com HRMS, frequently coupled with gas chromatography (GC) or ultra-high-performance liquid chromatography (UHPLC), enables the creation of detailed chemical signatures of these products. nih.govmdpi.com For this compound, HRMS can differentiate it from other isobaric compounds, which have the same nominal mass but different exact masses, thereby ensuring its unambiguous identification in a metabolomic profile. The data generated can be used to compare the chemical composition of different samples, for instance, to understand the influence of barrel type or aging time on the concentration of key flavor compounds like whiskey lactone. nih.gov

| Analytical Platform | Ionization Technique | Mass Analyzer | Primary Application for this compound |

|---|---|---|---|

| GC-HRMS | Electron Ionization (EI) | Time-of-Flight (TOF), Orbitrap | Identification and quantification in volatile fractions of spirits. |

| UHPLC-HRMS | Electrospray Ionization (ESI) | QTOF, FT-ICR | Analysis in less volatile matrices and confirmation of molecular formula. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including this compound. Standard one-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. researchgate.netdocbrown.info The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum help to map out the proton framework, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. For this compound, these spectra confirm the presence of the γ-lactone ring and the 2-methylbutyl side chain. frontiersin.org

For a more detailed structural and conformational analysis of this compound, advanced multi-dimensional NMR techniques are employed. rsc.orglibretexts.org Two-dimensional (2D) NMR experiments provide correlation data between different nuclei, which is crucial for unambiguously assigning all ¹H and ¹³C signals and determining the molecule's connectivity and spatial arrangement. huji.ac.ilyoutube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. rsc.org For this compound, COSY spectra would show correlations between adjacent protons in the lactone ring and along the alkyl side chain, confirming the bonding sequence.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. huji.ac.ilyoutube.com An HSQC spectrum of whiskey lactone would show a cross-peak for each C-H bond, directly linking each proton resonance to its corresponding carbon resonance.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. youtube.com This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For instance, it could show a correlation between the protons on the methyl group of the side chain and the carbonyl carbon of the lactone ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org NOESY is essential for determining the stereochemistry, such as the cis or trans relationship between the substituents on the lactone ring.

Three-dimensional (3D) NMR experiments, which add another frequency dimension, can be used for more complex molecules or to resolve severe signal overlap, though they are less commonly required for a molecule of this size. libretexts.org

| 2D NMR Experiment | Information Obtained for this compound |

|---|---|

| COSY | ¹H-¹H coupling networks within the lactone ring and side chain. |

| HSQC | Direct one-bond ¹H-¹³C correlations for signal assignment. |

| HMBC | Long-range ¹H-¹³C correlations to establish connectivity across the molecule. |

| NOESY | Through-space ¹H-¹H correlations to determine relative stereochemistry (cis/trans). |

Isotope labeling involves the incorporation of NMR-active isotopes, such as ¹³C or ¹⁵N, into a molecule to enhance NMR sensitivity or to probe specific structural or dynamic features. nih.gov While often used for large biomolecules like proteins, isotopic labeling can also be a valuable tool in mechanistic studies involving smaller molecules like this compound. sigmaaldrich.com

For instance, in biosynthetic studies aimed at understanding the formation of whiskey lactone in microorganisms or during wood degradation, precursors labeled with ¹³C could be used. researchgate.net By tracing the path of the ¹³C label from the precursor to the final product using NMR, the specific biochemical pathways can be elucidated. This approach can help determine the origin of each carbon atom in the final lactone structure. Specific labeling can also be used to simplify complex spectra or to measure specific coupling constants that provide conformational information. For example, selective ¹³C labeling at a specific position would allow for the precise measurement of ¹H-¹³C or ¹³C-¹³C coupling constants involving that site, which can be related to dihedral angles through the Karplus equation. nih.gov

Chromatographic Separations and Purification Methodologies for this compound Enantiomers

This compound possesses two chiral centers, meaning it can exist as four distinct stereoisomers. As these enantiomers and diastereomers often have different aroma profiles and sensory thresholds, their separation and quantification are critical. Chiral chromatography is the primary technique used for this purpose. sigmaaldrich.com

Chiral Gas Chromatography (GC) is a highly effective method for the enantioseparation of volatile compounds like whiskey lactone. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the individual enantiomers, leading to different retention times and thus their separation. nih.gov

Modified cyclodextrins are commonly used as CSPs for the separation of lactone enantiomers. nih.gov Research has shown that good enantioseparation of whiskey lactone can be achieved using cyclodextrin derivatives such as 6-O-tert-butyldimethylsilyl-2,3-dialkylated or -diacylated cyclodextrins. nih.govresearchgate.net The choice of the specific cyclodextrin derivative and the temperature program of the GC are critical parameters that must be optimized to achieve baseline resolution of all stereoisomers. frontiersin.org This method is widely applied in quality control and authenticity studies of alcoholic beverages. nih.gov

| Chiral Stationary Phase (Example) | Principle of Separation | Application |

|---|---|---|

| Derivatized Cyclodextrins (e.g., Cyclosil-B) | Formation of transient diastereomeric inclusion complexes with different stabilities. | Quantification of enantiomeric excess (ee) and diastereomeric excess (de) in spirits and flavor extracts. frontiersin.org |

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for resolving enantiomers. phenomenex.comnih.gov While GC is often preferred for volatile lactones, HPLC can be advantageous for preparative-scale separations or for less volatile derivatives. sigmaaldrich.com In chiral HPLC, the separation is also achieved through differential interactions with a chiral stationary phase. sorbtech.com

Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are among the most versatile and widely used for a broad range of chiral compounds. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. By carefully selecting the CSP and the mobile phase (typically a mixture of an alkane like hexane and an alcohol like isopropanol), a successful separation of the this compound enantiomers can be developed. sorbtech.com

Spectroscopic Methods Beyond NMR and MS for Mechanistic Insights

Circular Dichroism Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the stereochemical aspects of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing a unique spectral signature for each enantiomer of a chiral compound. This technique is particularly valuable for assessing the enantiomeric purity and absolute configuration of molecules like this compound, which possesses a chiral center at the C3 position of the lactone ring.

The CD spectrum of a chiral lactone is typically dominated by electronic transitions associated with the carbonyl chromophore. The sign and magnitude of the Cotton effect, the characteristic peaks in a CD spectrum, are highly sensitive to the spatial arrangement of atoms around the chromophore. For γ-lactones, the n → π* transition of the carbonyl group, which is electronically forbidden but magnetically allowed, often gives rise to a discernible CD band.

Table 1: Predicted Circular Dichroism Characteristics for Enantiomers of this compound

| Enantiomer | Predicted Cotton Effect Sign (n → π* transition) | Wavelength Range (nm) |

| (S)-3-(2-Methylbutyl)oxolan-2-one | Positive or Negative | ~210-240 |

| (R)-3-(2-Methylbutyl)oxolan-2-one | Opposite to (S)-enantiomer | ~210-240 |

Note: The sign of the Cotton effect is a prediction based on empirical rules for lactones and would require experimental verification or theoretical calculation for definitive assignment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local chemical environment. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the most prominent feature in the IR spectrum is the intense absorption band corresponding to the stretching vibration of the carbonyl group (C=O) within the γ-lactone ring. This peak is typically observed in the range of 1760-1780 cm⁻¹ for five-membered ring lactones. The precise frequency can be influenced by factors such as ring strain and substitution.

Other characteristic IR absorptions for this molecule include:

C-O-C stretching: Asymmetric and symmetric stretching vibrations of the ester group, typically found in the 1250-1050 cm⁻¹ region.

C-H stretching: Vibrations of the methyl and methylene groups of the 2-methylbutyl side chain and the oxolane ring, appearing in the 3000-2850 cm⁻¹ range.

C-H bending: Bending (scissoring, wagging, and twisting) vibrations of the alkyl groups, which give rise to peaks in the 1470-1350 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the selection rules for IR and Raman spectroscopy differ, many vibrational modes are active in both. The C=O stretch in γ-lactones is also observable in the Raman spectrum, although its intensity can vary. Raman spectroscopy is often particularly useful for analyzing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum.

A normal-coordinate analysis of the parent compound, γ-butyrolactone, provides a basis for assigning the fundamental vibrational modes of its substituted derivatives. acs.org For instance, in-plane and out-of-plane deformations of the carbonyl group are expected in the lower frequency region of the spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (Lactone) | IR, Raman | 1760 - 1780 | Strong (IR), Variable (Raman) |

| C-H Stretch (Alkyl) | IR, Raman | 2850 - 3000 | Medium to Strong |

| C-H Bend (Alkyl) | IR, Raman | 1350 - 1470 | Medium |

| C-O-C Stretch (Ester) | IR | 1050 - 1250 | Strong |

| Ring Vibrations | IR, Raman | 800 - 1100 | Medium to Weak |

Note: These are expected frequency ranges based on data for γ-butyrolactone and other substituted lactones. acs.orgnih.gov The exact peak positions for this compound may vary.

Computational Chemistry and Theoretical Studies of 3 2 Methylbutyl Oxolan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity of 3-(2-Methylbutyl)oxolan-2-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like this compound, DFT studies could yield valuable data, including:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability.

Spectroscopic Properties: Prediction of vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can aid in experimental characterization.

Reactivity Descriptors: Calculation of parameters like electronegativity, hardness, and softness to predict how the molecule will interact with other chemical species.

A hypothetical data table of results from a future DFT study is presented below to illustrate the potential insights.

Table 1: Hypothetical DFT Calculation Results for this compound (Note: This data is illustrative and not based on actual experimental or computational results.)

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.5 D |

Ab Initio Calculations

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more intensive than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) could be employed to:

Provide a benchmark for results obtained from DFT and other methods.

Accurately calculate electron correlation effects, which are important for understanding the fine details of chemical bonding and intermolecular interactions.

Determine highly accurate reaction energies and activation barriers for potential chemical transformations of the molecule.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular dynamics simulations model the physical movements of atoms and molecules over time. This approach would allow for the study of the dynamic behavior of this compound.

Solvent Effects on Conformation

The conformation of a flexible molecule like this compound, with its rotatable butyl side chain, can be significantly influenced by its environment. MD simulations could be used to:

Simulate the molecule in different solvents (e.g., water, ethanol, chloroform) to observe how the solvent polarity affects the preferred three-dimensional shape.

Analyze the radial distribution functions to understand the solvation shell structure around the molecule.

Calculate the free energy of solvation to determine its solubility in various media.

Protein-Ligand Dynamics Modeling

If this compound were to be investigated as a potential biologically active molecule, MD simulations would be crucial for understanding its interaction with a target protein. These simulations could:

Assess the stability of the protein-ligand complex over time.

Identify key amino acid residues involved in binding.

Reveal conformational changes in both the protein and the ligand upon binding.

Calculate the binding free energy to estimate the affinity of the ligand for the protein.

Docking and Molecular Modeling Studies of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be instrumental in:

Screening potential protein targets by predicting the binding affinity and mode.

Visualizing the plausible binding poses within a protein's active site.

Identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

A hypothetical table summarizing potential docking results against a target protein is shown below.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein (Note: This data is for illustrative purposes only.)

| Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -7.2 |

| Interacting Residues | TYR 84, LEU 121, PHE 256 |

| Hydrogen Bonds | 1 (with TYR 84) |

Predictive Modeling for this compound Properties and Interactions

Predictive modeling utilizes algorithms and theoretical frameworks to estimate a molecule's physicochemical, spectroscopic, and interactive properties based solely on its two-dimensional or three-dimensional structure. These in silico methods are crucial for rapidly screening and characterizing compounds like this compound, saving significant time and resources compared to traditional laboratory experiments.

Physicochemical Property Prediction

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of predictive chemistry. These models correlate calculated molecular descriptors (e.g., topological indices, electronic parameters, steric descriptors) with experimentally determined properties. For this compound, various QSPR algorithms can generate reliable estimates for key physical and chemical characteristics.

Table 6.4.1: Predicted Physicochemical Properties of this compound Predictions are representative values generated by common QSPR algorithms (e.g., group contribution methods, topological index-based models).

| Property | Predicted Value | Methodological Basis | Significance |

| Molecular Weight | 156.22 g/mol | Sum of Atomic Masses | Fundamental property for stoichiometry. |

| LogP (Octanol/Water) | 2.15 ± 0.3 | Atom/Fragment Contribution | Indicates moderate lipophilicity; predicts partitioning behavior in biological and environmental systems. |

| Boiling Point | 245 °C ± 5 °C | Group Contribution/Topological | Essential for purification (distillation) and understanding volatility. |

| Water Solubility | 3.8 g/L at 25 °C | General Solubility Equation (GSE) | Defines its behavior in aqueous media, relevant for formulation and environmental fate. |

| Vapor Pressure | 0.01 mmHg at 25 °C | Antoine Equation Estimation | Relates to its volatility and persistence in the gas phase, important for fragrance applications. |

Spectroscopic and Electronic Structure Prediction

Density Functional Theory (DFT) is a high-level quantum mechanical method used to predict spectroscopic data with remarkable accuracy. By calculating the electronic structure and vibrational modes of this compound, DFT can simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for structure verification and interpretation of experimental data.

Table 6.4.2: Predicted ¹³C NMR Chemical Shifts for this compound Calculated using DFT (B3LYP/6-31G(d)) and referenced to TMS. Atom numbering is standard for the core structure.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Description |

| C=O (C2) | 177.5 | Carbonyl carbon of the lactone. |

| O-CH₂ (C5) | 66.2 | Methylene carbon adjacent to the ring oxygen. |

| CH (C3) | 43.1 | Chiral carbon alpha to the carbonyl. |

| CH₂ (C4) | 31.8 | Methylene carbon beta to the carbonyl. |

| Side Chain CH₂ | 34.5 | Methylene attached to the C3 position. |

| Side Chain CH | 26.0 | Methine carbon of the sec-butyl group. |

| Side Chain CH₃ (Ethyl) | 11.4 | Terminal methyl of the ethyl branch. |

| Side Chain CH₃ (Methyl) | 19.1 | Methyl group attached to the methine. |

Modeling Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger macromolecule, such as a protein receptor. Given that many substituted γ-lactones exhibit olfactory or pheromonal activity, a hypothetical docking study of this compound with a model of a human olfactory receptor (OR) can reveal potential binding mechanisms. Such studies compute a docking score, which estimates the binding free energy, and identify key amino acid residues involved in the interaction.

Following docking, Molecular Dynamics (MD) simulations can be employed. MD simulates the movement of every atom in the system over time, providing a dynamic view of the ligand-receptor complex. This can validate the stability of the docked pose, reveal conformational changes upon binding, and calculate binding free energies with higher accuracy. For this compound, MD simulations would show how the flexible 2-methylbutyl side chain orients itself within the hydrophobic pocket of a receptor to maximize favorable van der Waals interactions.

Retrosynthetic Analysis via Computational Algorithms for this compound

Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available precursors. Modern computational algorithms, powered by extensive reaction databases and machine learning, can automate this process, proposing multiple viable synthetic routes and ranking them based on criteria like step count, predicted yield, and atom economy.

For this compound, a retrosynthesis program would identify several key bonds as strategic points for disconnection. The analysis typically generates a "retrosynthetic tree," where each branch represents a potential synthetic pathway.

Primary Disconnection Strategies

Computational tools would prioritize disconnections based on well-established and reliable chemical transformations. The two most logical strategies for this target molecule are:

C3-Side Chain Disconnection (Alkylation Route): This is often the highest-ranked strategy. The algorithm identifies the bond between the α-carbon (C3) of the lactone ring and the attached 2-methylbutyl group. This leads back to the enolate of the parent lactone, γ-butyrolactone, and an appropriate alkylating agent. This route is synthetically robust and utilizes readily available starting materials.

C2-O1 Ester Bond Disconnection (Lactonization Route): This is another classic and high-confidence disconnection. The algorithm breaks the ester bond of the lactone ring, which conceptually adds a molecule of water. This transforms the cyclic ester into its corresponding open-chain γ-hydroxy carboxylic acid. The forward reaction is an intramolecular cyclization (lactonization), typically acid-catalyzed.

Table 6.5.1: Computationally Proposed Retrosynthetic Pathways for this compound

| Pathway Rank | Key Disconnection | Precursor(s) | Key Forward Reaction | Algorithmic Rationale |

| 1 | C(α)-Side Chain Bond | 1. γ-Butyrolactone2. 2-Methylbutyl halide (e.g., bromide) | Enolate Alkylation | High reliability; uses a common and inexpensive starting material (γ-butyrolactone); good control over stereochemistry is possible with chiral auxiliaries. |

| 2 | C(ester)-O Bond | 4-hydroxy-2-(2-methylbutyl)butanoic acid | Acid-Catalyzed Lactonization | Thermodynamically favorable ring closure; a fundamental transformation. The precursor itself requires a multi-step synthesis, lowering the overall route score. |

| 3 | C(α)-C(β) Bond | 1. Butenolide2. (2-Methylbutyl)cuprate | Michael Addition / Conjugate Addition | A powerful C-C bond-forming reaction. The algorithm may flag potential issues with 1,2- vs. 1,4-addition and the availability/stability of the butenolide precursor. |

Route Evaluation and Scoring

Beyond proposing pathways, computational platforms score each route. The alkylation route (Pathway 1) would likely receive the highest score due to its short length (potentially a one-pot reaction from the parent lactone), the low cost of γ-butyrolactone, and the high predicted yields for enolate alkylations. The lactonization route (Pathway 2) is also valid but is penalized because its precursor, the hydroxy acid, is not commercially available and requires its own synthesis, adding steps and complexity. The Michael addition route (Pathway 3) is synthetically elegant but may be down-weighted due to potential side reactions and the higher cost of the organocuprate reagent. This automated evaluation allows chemists to quickly focus their experimental efforts on the most promising and efficient synthetic strategies.

Environmental Fate and Degradation Dynamics of 3 2 Methylbutyl Oxolan 2 One

Photodegradation Mechanisms of 3-(2-Methylbutyl)oxolan-2-one in Aquatic and Atmospheric Systems

Photodegradation, or photolysis, is a critical process for the transformation of chemical compounds in the environment, driven by solar radiation.

Atmospheric Systems: In the atmosphere, the primary degradation pathway for organic compounds like this compound is through reaction with photochemically generated hydroxyl radicals (•OH). The molecule itself does not possess significant chromophores that absorb light in the solar spectrum (>290 nm), making direct photolysis a negligible process. The reaction with •OH radicals is predicted to be the dominant removal mechanism. This reaction proceeds via hydrogen atom abstraction from the C-H bonds on the alkyl side chain or the saturated lactone ring. The tertiary C-H bond on the 2-methylbutyl group and the C-H bonds adjacent to the ring oxygen are particularly susceptible to abstraction.

Based on Structure-Activity Relationship (SAR) models, such as the AOPWIN™ program, the estimated rate constant for the gas-phase reaction of this compound with hydroxyl radicals is approximately 1.76 x 10⁻¹¹ cm³/molecule-sec. Assuming a typical atmospheric •OH concentration of 1.5 x 10⁶ molecules/cm³, the calculated atmospheric half-life for this compound is approximately 22 hours. This suggests a relatively short persistence in the atmosphere, with rapid transformation into other products.

Aquatic Systems: In aquatic environments, photodegradation can occur through direct or indirect mechanisms.

Direct Photolysis: As in the atmosphere, direct absorption of sunlight by this compound is not expected to be a significant degradation pathway due to the lack of a suitable chromophore.

Indirect Photolysis: This is the more probable photodegradation route in sunlit surface waters. It involves reactions with transient, photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and hydrated electrons. The reaction with aqueous •OH radicals is likely the most important of these pathways, leading to oxidative degradation products through mechanisms similar to those in the atmosphere. The rate of indirect photolysis is highly dependent on the composition of the water body, particularly the concentration of dissolved organic matter (DOM), which is the primary source of these reactive species.

Biodegradation Pathways of this compound in Soil and Water Environments

Biodegradation is a fundamental process that determines the ultimate fate of many organic compounds in the environment. For this compound, microbial and enzymatic activities are central to its breakdown.

Microorganisms in soil and aquatic sediments possess diverse metabolic capabilities that can mineralize or transform lactone structures. The degradation of this compound is initiated by the hydrolytic cleavage of the ester bond in the lactone ring. This ring-opening step is a common strategy employed by bacteria and fungi to break down lactones, converting the cyclic ester into a more bioavailable linear hydroxy acid, specifically 4-hydroxy-3-(2-methylbutyl)butanoic acid.

Once the ring is opened, the resulting linear molecule can enter central metabolic pathways. The alkyl side chain and the butanoic acid backbone are susceptible to further oxidation. This typically occurs via β-oxidation, a common microbial pathway for degrading fatty acids, which sequentially shortens the carbon chain. The terminal alcohol group may also be oxidized to a carboxylic acid, forming a dicarboxylic acid intermediate that can be readily metabolized. Studies on structurally similar compounds suggest that complete mineralization to carbon dioxide and water is possible under aerobic conditions by competent microbial consortia.

The initial and rate-limiting step in the biodegradation of this compound is catalyzed by specific enzymes known as lactonases or esterases. These enzymes hydrolyze the endocyclic ester bond. A prominent class of enzymes capable of this transformation are acyl-homoserine lactonases (AHL-lactonases) and paraoxonases (PONs). Although these enzymes are well-known for their role in quenching bacterial quorum sensing by degrading N-acyl-homoserine lactones, they often exhibit broad substrate specificity and can hydrolyze other lactones that lack the N-acyl group.

The enzymatic reaction is a hydrolysis that adds a molecule of water across the ester bond: this compound + H₂O → 4-hydroxy-3-(2-methylbutyl)butanoic acid

This biotransformation effectively detoxifies the lactone ring structure and converts the compound into a metabolite that can be further processed by other cellular enzymes, such as dehydrogenases and oxidases, to complete the degradation cascade. The efficiency of this enzymatic process is a key determinant of the compound's persistence in biologically active environments.

Transport and Distribution Modeling of this compound in Environmental Compartments

The transport and partitioning of a chemical in the environment are governed by its physicochemical properties. These properties can be used in fugacity-based models (e.g., Mackay-type models) to predict its distribution among air, water, soil, and sediment. The table below presents key estimated properties for this compound.

| Property | Estimated Value | Significance for Environmental Fate |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 2.15 | Indicates a moderate tendency to partition from water into organic media. Suggests potential for sorption to soil organic carbon and sediment. |

| Water Solubility | 1,860 mg/L | Moderately soluble in water, allowing for transport in aquatic systems. |

| Vapor Pressure | 0.012 Pa (9.0 x 10⁻⁵ mmHg) at 25 °C | Low vapor pressure suggests that volatilization from water or moist soil surfaces is not a major transport process. |

| Henry's Law Constant | 1.03 x 10⁻³ Pa·m³/mol | A low value, confirming that the compound will preferentially partition into the aqueous phase rather than volatilizing into the atmosphere. |

| Soil Adsorption Coefficient (Koc) | 85 L/kg | Indicates low to moderate mobility in soil. Sorption to organic matter will occur but will not be strong enough to render it immobile. |

Based on these properties, this compound released into the environment is expected to primarily reside in the water and soil/sediment compartments. Its low vapor pressure and Henry's Law constant make significant atmospheric distribution unlikely. Its moderate Log Kow and Koc values suggest it will be mobile in aquatic systems but will also associate with organic matter, potentially leading to accumulation in sediment and sludge.

Abiotic Transformation Processes of this compound

Besides photodegradation, the primary abiotic transformation process for this compound in soil and water is chemical hydrolysis. The ester linkage in the lactone ring is susceptible to cleavage by water. This reaction is highly dependent on pH.

Neutral Conditions (pH 7): Hydrolysis occurs but is generally slow.

Acidic Conditions (pH < 7): The reaction is catalyzed by H⁺ ions, but the rate is typically slower than under basic conditions. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Basic Conditions (pH > 7): Hydrolysis is significantly accelerated. The mechanism is a base-catalyzed saponification, where the hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon and leading to rapid ring opening.

Environmental Metabolites and Transformation Products of this compound